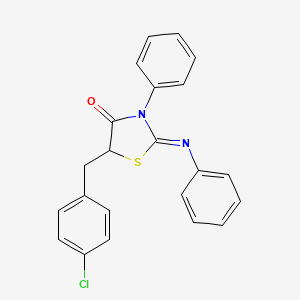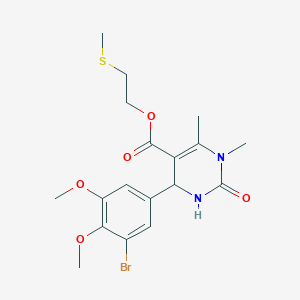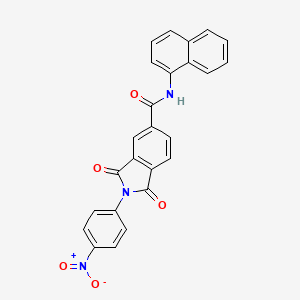
(2Z)-5-(4-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The thiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Cyclization and ring-opening: The thiazole ring can undergo cyclization reactions to form larger ring systems or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions may produce sulfoxides or sulfones .
Scientific Research Applications
5-(4-Chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one has several scientific research applications, including:
Medicinal chemistry: This compound has been investigated for its potential antiviral, antibacterial, and antifungal activities.
Materials science: The unique electronic properties of the thiazole ring make this compound a candidate for use in organic electronics and photonics.
Agricultural chemistry: Derivatives of this compound have shown promise as plant protection agents against various pathogens.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one involves interactions with specific molecular targets. For example, its antibacterial activity may result from inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s antiviral activity could be due to interference with viral replication processes . Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and 4,5-bis(phenylimino)-1,3-thiazolidine-2-thione .
Uniqueness
What sets 5-(4-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one apart from these similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl group, in particular, may enhance its interactions with certain biological targets, making it a more potent agent in specific applications .
Properties
Molecular Formula |
C22H17ClN2OS |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17ClN2OS/c23-17-13-11-16(12-14-17)15-20-21(26)25(19-9-5-2-6-10-19)22(27-20)24-18-7-3-1-4-8-18/h1-14,20H,15H2 |
InChI Key |
SDXCFJFOGRYORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11082187.png)

![2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11082196.png)
![(4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11082198.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B11082210.png)
![3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11082214.png)
![1,1'-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)]](/img/structure/B11082215.png)

![2,6-di-tert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B11082218.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(4-ethoxy-3-nitrophenyl)methanone](/img/structure/B11082226.png)

![2-fluoro-N-[1-(furan-2-ylmethyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11082246.png)
![7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11082250.png)
![3-(Dimethylamino)-N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide](/img/structure/B11082263.png)
